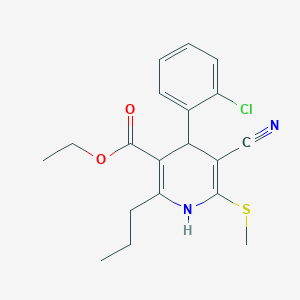
Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a methylsulfanyl group, and a propyl group attached to a dihydropyridine ring. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include pyridine derivatives, amine-substituted compounds, and various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antihypertensive agent due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the context of its potential antihypertensive activity, it is believed to act on calcium channels, inhibiting calcium influx into cells and thereby reducing vascular resistance and blood pressure. The cyano and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Nifedipine: Another dihydropyridine derivative with similar antihypertensive properties.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension and angina.
Uniqueness
Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substituents, which may confer distinct pharmacological properties and potential advantages in terms of efficacy and safety compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C19H21ClN2O2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C19H21ClN2O2S/c1-4-8-15-17(19(23)24-5-2)16(12-9-6-7-10-14(12)20)13(11-21)18(22-15)25-3/h6-7,9-10,16,22H,4-5,8H2,1-3H3 |
InChI Key |
FLWFOUKFIDYVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















